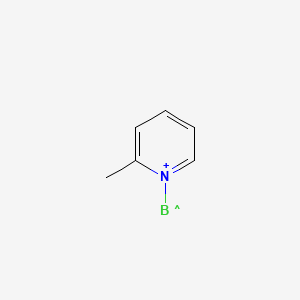
1-(5-Nitro-2-tetrahydropyran-2-yl-pyrazol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Nitro-2-tetrahydropyran-2-yl-pyrazol-3-yl)ethanone is a chemical compound with the molecular formula C10H12N2O4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is primarily used in scientific research and is not intended for human use .
Métodos De Preparación
The synthesis of 1-(5-Nitro-2-tetrahydropyran-2-yl-pyrazol-3-yl)ethanone involves several steps. One common method is the Suzuki coupling reaction, which forms carbon-carbon bonds between boronic acids and halides . The reaction conditions typically involve the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Análisis De Reacciones Químicas
1-(5-Nitro-2-tetrahydropyran-2-yl-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Aplicaciones Científicas De Investigación
1-(5-Nitro-2-tetrahydropyran-2-yl-pyrazol-3-yl)ethanone is used in various scientific research applications, including:
Biology: It is used in the study of biological pathways and molecular interactions.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(5-Nitro-2-tetrahydropyran-2-yl-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, in the context of androgen receptor inhibition, the compound binds to the receptor and prevents the activation of downstream signaling pathways, thereby inhibiting the growth of androgen-dependent cells .
Comparación Con Compuestos Similares
1-(5-Nitro-2-tetrahydropyran-2-yl-pyrazol-3-yl)ethanone can be compared to other similar compounds, such as:
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester: This compound is also used in Suzuki coupling reactions and has similar chemical properties.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: This compound is a high-energy material with applications in explosives.
The uniqueness of this compound lies in its specific structure and the presence of both nitro and tetrahydropyran groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H13N3O4 |
|---|---|
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
1-[5-nitro-2-(oxan-2-yl)pyrazol-3-yl]ethanone |
InChI |
InChI=1S/C10H13N3O4/c1-7(14)8-6-9(13(15)16)11-12(8)10-4-2-3-5-17-10/h6,10H,2-5H2,1H3 |
Clave InChI |
JGPSJLLXHGOCIO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=NN1C2CCCCO2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2S,4R)-1-[(2S)-2-[6-[[2-[2,3-difluoro-6-(2-morpholinothiazol-4-yl)phenoxy]acetyl]amino]hexanoylamino]-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13908077.png)
![(4aR,7aR)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride](/img/structure/B13908080.png)

![6-Chloro-N,3-dimethyl-1,2,4-triazolo[4,3-a]pyrazin-8-amine](/img/structure/B13908090.png)

![Tert-butyl 8-amino-5,5-dioxo-5thia-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13908108.png)


